4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a trifluoromethyl-substituted pyridine, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenyl group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Incorporation of the trifluoromethyl-pyridine:
Formation of the piperazinone ring: The final step involves the cyclization to form the piperazinone ring, which can be facilitated by using appropriate cyclizing agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the piperazinone moiety.
Reduction: Reduction reactions can target the oxadiazole ring and the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound is investigated for its potential as a pharmaceutical agent. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development, particularly in the areas of anti-infective and anti-inflammatory agents .
Medicine
In medicine, research focuses on its potential therapeutic effects, including its ability to interact with specific biological targets such as enzymes and receptors. Its structural features suggest it could be useful in treating diseases like cancer and infectious diseases .
Industry
Industrially, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar bioactivities.
Trifluoromethyl-pyridine derivatives: These compounds share the trifluoromethyl-pyridine moiety and are known for their enhanced biological activity and stability.
Uniqueness
What sets 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one apart is the combination of these functional groups in a single molecule, providing a unique set of properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O3/c22-21(23,24)16-12-15(8-9-25-16)29-11-10-28(13-19(29)31)18(30)7-6-17-26-20(27-32-17)14-4-2-1-3-5-14/h1-5,8-9,12H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFZKHYQYUPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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